
ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate belongs to the quinazolinone family, which is known for a wide range of biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds that have been extensively studied for their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
Quinazolinones and their derivatives, including compounds similar to ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate, are synthesized through a multistep reaction sequence. Starting materials such as ethyl acetoacetate, aryl aldehydes, and ammonia are condensed to form the dihydropyridine intermediate, which is then modified through various reactions, including hydrazinolysis and condensation with benzoxazine-4(3H)-one, to yield the final quinazolinone derivatives (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been characterized using various spectroscopic techniques such as IR, ^1H NMR, and mass spectrometry. These methods provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For example, single crystal X-ray diffraction analysis has been employed to determine the precise molecular structure and polymorphism of closely related compounds, highlighting the importance of structural analysis in understanding the properties of quinazolinones (Vogt et al., 2013).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic aromatic substitution, cycloaddition, and condensation reactions. The reactivity of these compounds is influenced by the presence of electron-donating and electron-withdrawing groups on the quinazolinone nucleus, which affects their chemical behavior and reactivity towards different reagents (Abdallah, 2002).
Physical Properties Analysis
The physical properties of quinazolinones, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. These properties are often studied using techniques like powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) spectroscopy to understand the polymorphism and solid-state characteristics of these compounds (Vogt et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on antioxidants, particularly focusing on assays like ABTS/PP decolorization, provides valuable insights into understanding the antioxidant capacity of various compounds. The ABTS radical cation-based assays, used alongside DPPH assays, serve to elucidate the antioxidant capabilities of compounds, potentially including quinazolinone derivatives like ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. These methodologies highlight the importance of understanding the specific reaction pathways and antioxidant mechanisms that could be relevant to this compound's research applications (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The comprehensive review of methods used to determine antioxidant activity emphasizes the diversity of assays available for assessing the antioxidant potential of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC assays, among others, provide a framework for evaluating the antioxidant capacity of compounds, including potentially ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. This research underscores the applicability of such assays in the detailed study of antioxidants within various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Oxidative Degradation and Antioxidant Mechanisms
Investigations into the oxidative degradation pathways of antioxidants, including the formation of coupling adducts and subsequent degradation products, are crucial for understanding the antioxidant mechanisms at a molecular level. Such research can provide insights into how ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate might interact in oxidative environments, contributing to its potential antioxidant capacity and the specificity of its reactions in biological or chemical systems (Husain & Husain, 2007).
Applications in Electrochemical Surface Finishing and Energy Storage
The field of electrochemical technology, particularly involving room-temperature haloaluminate ionic liquids, presents a fascinating area of application for a wide range of compounds. The versatility and efficiency of these ionic liquids in electroplating and energy storage technologies could provide a novel context for the application of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate, especially in the development of new materials and processes (Tsuda, Stafford, & Hussey, 2017).
Eigenschaften
IUPAC Name |
ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYJNSMBXIGDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
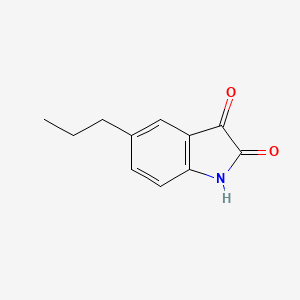
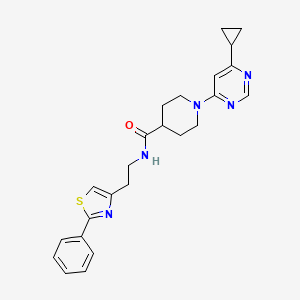
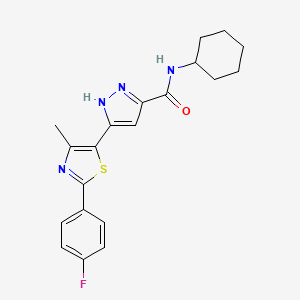
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
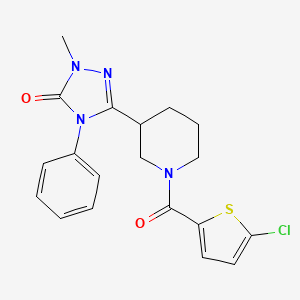
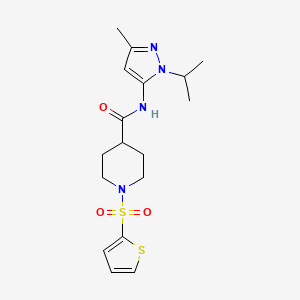
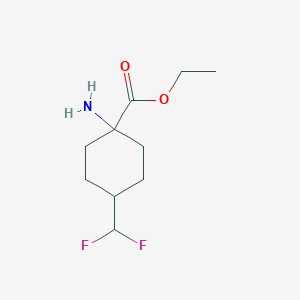

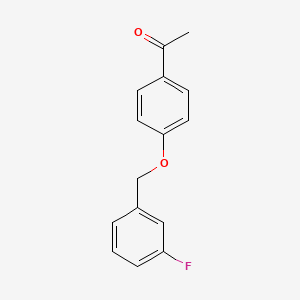
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
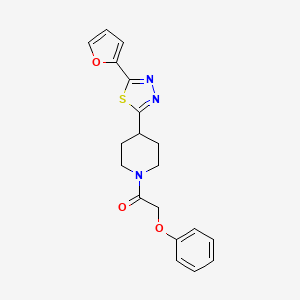
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)